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Compound of Interest

Compound Name:
Tariquidar methanesulfonate,

hydrate

Cat. No.: B3029335 Get Quote

Technical Support Center: Tariquidar and ABC
Transporter Inhibition
This technical support center provides researchers, scientists, and drug development

professionals with detailed information and guidance on the use of Tariquidar, focusing on its

potential to inhibit various ATP-binding cassette (ABC) transporters, including BCRP.

Frequently Asked Questions (FAQs)
Q1: Is Tariquidar a specific inhibitor of P-glycoprotein (P-gp, ABCB1)?

A1: While initially developed as a potent and specific P-gp inhibitor, further research has shown

that Tariquidar is not entirely specific.[1][2] At higher concentrations (≥100 nM), it also inhibits

the Breast Cancer Resistance Protein (BCRP, ABCG2).[1][2][3]

Q2: What is the nature of Tariquidar's interaction with BCRP?

A2: Tariquidar exhibits a dual interaction with BCRP that is concentration-dependent. At lower

concentrations, it acts as a substrate for BCRP.[1][2] At higher concentrations (≥100 nM), it

functions as an inhibitor of BCRP.[1][2][3] This dual role is a critical consideration in

experimental design and data interpretation.

Q3: Does Tariquidar inhibit other ABC transporters like MRP1 (ABCC1)?
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A3: Studies have shown that Tariquidar does not significantly inhibit the function of Multidrug

Resistance-associated Protein 1 (MRP1, ABCC1).[1][3]

Q4: What are the typical concentrations of Tariquidar used to inhibit P-gp and BCRP in vitro?

A4: For potent P-gp inhibition, concentrations in the low nanomolar range are often effective.[4]

To achieve inhibition of both P-gp and BCRP, concentrations of 100 nM or higher are generally

required.[1][3] Complete reversal of P-gp-mediated resistance in cell culture has been

observed with Tariquidar concentrations ranging from 25-80 nM.[4]

Q5: How does Tariquidar's interaction with BCRP affect its use in vivo?

A5: The in vivo specificity and effect of Tariquidar depend on its concentration at the target site,

as well as the relative expression levels and transport capacities of P-gp and BCRP.[1][2] Its

activity is a balance between its interaction with both of these transporters.[5]

Troubleshooting Guides
Problem 1: Inconsistent or weaker-than-expected P-gp inhibition in my experiments.

Possible Cause 1: Tariquidar concentration is too low. While Tariquidar is a potent P-gp

inhibitor, ensure the concentration is sufficient for your cell system, which can have varying

levels of P-gp expression.

Troubleshooting Tip 1: Perform a dose-response curve to determine the optimal inhibitory

concentration for your specific cell line.

Possible Cause 2: Presence of high levels of BCRP. If your experimental system expresses

high levels of BCRP, Tariquidar at lower concentrations might be actively transported out of

the cells by BCRP, reducing its effective concentration for P-gp inhibition.

Troubleshooting Tip 2: Characterize the expression levels of both P-gp and BCRP in your

cell model. If BCRP is highly expressed, consider using a higher concentration of Tariquidar

(≥100 nM) to inhibit both transporters.

Problem 2: My results suggest Tariquidar is being transported, not inhibiting the transporter.
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Possible Cause: You are observing Tariquidar's substrate activity with BCRP. At lower

concentrations, Tariquidar is a substrate for BCRP and will be transported.

Troubleshooting Tip: If your goal is to inhibit BCRP, increase the Tariquidar concentration to

100 nM or higher. To study its substrate properties, use lower concentrations and measure

its transport directly, for example, using radiolabeled Tariquidar.

Problem 3: Unexpected cytotoxicity observed in my cell line with Tariquidar treatment.

Possible Cause: Off-target effects at very high concentrations. Although generally considered

non-toxic at effective inhibitory concentrations, very high concentrations might induce

cytotoxicity. Tariquidar alone has been shown to not induce cytotoxicity at concentrations

below 20 μM.[3]

Troubleshooting Tip: Perform a cytotoxicity assay with Tariquidar alone on your specific cell

line to determine its toxicity profile. Ensure your experimental concentrations are below the

cytotoxic threshold.

Data Presentation
Table 1: Inhibitory Potency of Tariquidar on ABC Transporters

Transporter Metric Value
Cell
Line/System

Reference

P-gp (ABCB1) Kd 5.1 nM --- [4]

P-gp (ABCB1) IC50 43 ± 9 nM

Vanadate-

sensitive ATPase

activity

[4]

BCRP (ABCG2) IC50 ~1.5 µM

MCF7 MX cells

(Hoechst 33342

staining)

---

BCRP (ABCG2)

Stimulation of

ATPase activity

(EC50)

138.4 ± 21.4 nM
Crude

membranes
[1][3]
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Table 2: Effect of Tariquidar (100 nM) on Drug Resistance in Transporter-Overexpressing Cells

Cell Line Transporter Cytotoxic Drug
Fold Decrease
in Resistance

Reference

ABCB1-

expressing
P-gp (ABCB1) Doxorubicin 30-fold [3]

ABCG2-

expressing
BCRP (ABCG2) Mitoxantrone 2-fold [3]

ABCC1-

expressing
MRP1 (ABCC1) Doxorubicin

No significant

change
[3]

Experimental Protocols
Protocol 1: Calcein-AM Efflux Assay for P-gp (ABCB1)
Inhibition
This assay measures the ability of a compound to inhibit the efflux of the fluorescent substrate

Calcein-AM, which is transported by P-gp.

Materials:

P-gp-overexpressing cells (e.g., K562/ADR) and parental cells (e.g., K562)

Calcein-AM (stock solution in DMSO)

Tariquidar (or other test inhibitors)

Assay buffer (e.g., HBSS or phenol red-free medium)

96-well black, clear-bottom plates

Fluorescence plate reader

Procedure:
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Seed the P-gp-overexpressing and parental cells into a 96-well plate and allow them to

attach overnight.

Wash the cells with assay buffer.

Pre-incubate the cells with various concentrations of Tariquidar (or test compound) in assay

buffer for 30-60 minutes at 37°C. Include a positive control (e.g., a known P-gp inhibitor like

verapamil) and a negative control (vehicle).

Add Calcein-AM to a final concentration of 0.25 µM to each well.[1]

Incubate the plate at 37°C for 60-90 minutes, protected from light.

Wash the cells with ice-cold assay buffer to remove extracellular Calcein-AM.

Measure the intracellular fluorescence using a plate reader with excitation at ~485 nm and

emission at ~530 nm.

Calculate the percent inhibition by comparing the fluorescence in the presence of the

inhibitor to the controls.

Protocol 2: Mitoxantrone Efflux Assay for BCRP
(ABCG2) Inhibition
This assay quantifies the inhibition of BCRP-mediated efflux of the fluorescent substrate

mitoxantrone.

Materials:

BCRP-overexpressing cells (e.g., MCF-7/MX) and parental cells (e.g., MCF-7)

Mitoxantrone (stock solution in DMSO)

Tariquidar (or other test inhibitors)

Assay buffer

96-well black, clear-bottom plates
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Fluorescence plate reader or flow cytometer

Procedure:

Plate the BCRP-overexpressing and parental cells in a 96-well plate.

Pre-treat the cells with different concentrations of Tariquidar for 10 minutes at 37°C.[1]

Add mitoxantrone to a final concentration of 5 µM.[1]

Incubate for 30-60 minutes at 37°C.

Wash the cells with cold assay buffer.

Measure the intracellular fluorescence of mitoxantrone using a plate reader (Ex/Em:

~610/~685 nm) or by flow cytometry.

Determine the inhibitory effect of Tariquidar by comparing the fluorescence in treated cells to

untreated controls.

Protocol 3: ATPase Activity Assay
This assay measures the ATP hydrolysis by ABC transporters in the presence of a test

compound. For P-gp, inhibitors often decrease ATPase activity, while for BCRP, substrates can

stimulate it.

Materials:

Membrane vesicles from cells overexpressing the target transporter (P-gp or BCRP)

Tariquidar

ATP

Assay buffer (containing MgCl2)

Phosphate detection reagent (e.g., malachite green)

96-well plates
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Procedure:

Incubate the membrane vesicles with various concentrations of Tariquidar in the assay buffer

at 37°C for 5-10 minutes.

Initiate the reaction by adding ATP.

Incubate at 37°C for a set time (e.g., 20-30 minutes).

Stop the reaction by adding the phosphate detection reagent.

Measure the absorbance at the appropriate wavelength to quantify the amount of inorganic

phosphate released.

For P-gp, calculate the percent inhibition of ATPase activity. For BCRP, determine the

concentration-dependent stimulation of ATPase activity.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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